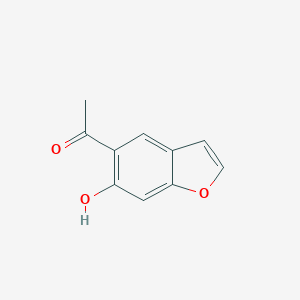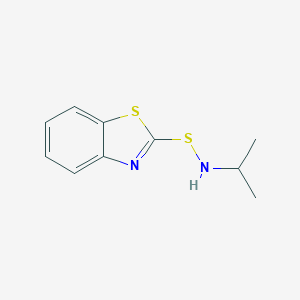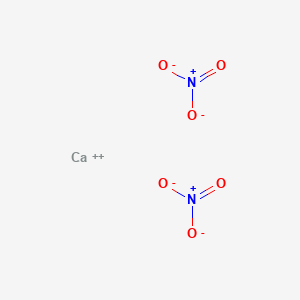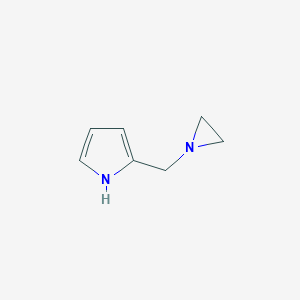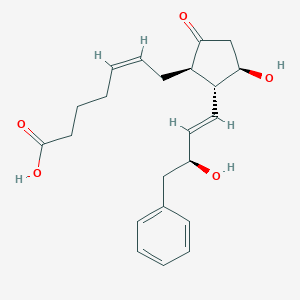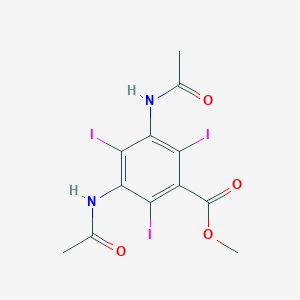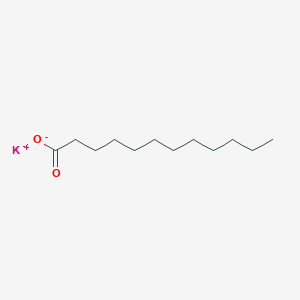
Manganese citrate
Overview
Description
Manganese citrate is an essential mineral needed by the body in very small amounts. It’s important in building bone and healing wounds, and in how the body uses carbohydrates and amino acids . It occurs as a light pink or pink-white, fine, granular solid . It is a part of several enzymes and helps activate other enzymes .
Synthesis Analysis
Reactions of Mn 2+ with the citrate ion in aqueous solutions led to the syntheses and isolations of the first mononuclear Mn−citrate complexes .Molecular Structure Analysis
Manganese citrate has a molecular formula of C12H10Mn3O14 . The X-ray crystal structures of mononuclear manganese citrate complexes revealed that, in both cases, the manganese ion is six-coordinate and is bound by two citrate ligands in a distorted octahedral fashion .Chemical Reactions Analysis
Manganese ions undergo various reactions. In aqueous ammonia, sodium hydroxide, and hydrogen peroxide, they form different compounds . In acidic aqueous solutions, the electron transfer process between citrates and manganese (III) ions has been studied .Physical And Chemical Properties Analysis
Manganese citrate is a pale pink powder . It is very slightly soluble in water . The first two mononuclear manganese citrate complexes were synthesized in aqueous solutions near physiological pH values .Scientific Research Applications
Agriculture Controlled Release of Nutrients
Nanostructured manganese oxides, which can include manganese citrate, are used in sustainable agriculture. They offer controlled release of essential nutrients like Mn 2+, which is needed by plants, and help in the oxidative destruction of environmental pollutants .
Biological Speciation Manganese in Biological Media
Manganese citrate complexes are studied for their relevance to manganese speciation in biological media. This research is significant for understanding both the beneficial and toxic effects of manganese on humans .
Chemical Kinetics Electron Transfer Studies
The kinetics of electron transfer between citrates and manganese ions has been studied in acidic aqueous solutions. This research provides insight into the degradation processes of manganese(III)-citrate complexes .
Material Science Synthesis of Two-Dimensional Nanomaterials
Two-dimensional manganese-based materials, potentially including manganese citrate, are synthesized for their unique physical, chemical, and electrochemical properties. These materials have significant applications in various technological fields .
5. Environmental Remediation: Catalysts for Chemical Reactions Manganese oxides, which may be derived from manganese citrate, serve as catalysts for producing reactive oxygen species (ROS) in aqueous phases during environmental remediation processes .
6. Medical Applications: Tumor Diagnosis and Therapy Manganese-derived biomaterials, including manganese citrate, are tailored for tumor diagnosis and therapy due to their various oxidation states and associated functions .
Mechanism of Action
Target of Action
Manganese citrate is a compound that provides manganese ions to biological systems. These ions are required for the activity of many enzymes, including those involved in the metabolism of carbohydrates, amino acids, and cholesterol. One of the primary targets of manganese citrate is the enzyme aconitate hydratase, which is involved in the isomerization of citrate to isocitrate .
Mode of Action
The mechanism of action of manganese citrate is related to its ability to provide manganese ions to biological systems. These ions can interact with their targets, such as enzymes, and cause changes in their activity. For example, manganese ions can enhance the activity of aconitate hydratase, leading to increased isomerization of citrate to isocitrate .
Biochemical Pathways
Manganese citrate affects several biochemical pathways. It plays a role in the synthesis and secretion of insulin, which is crucial for maintaining healthy blood sugar levels . Additionally, manganese citrate can influence energy metabolism. Chronic exposure to manganese can rewire diverse regulatory and metabolic pathways, affecting protein stability and envelope biogenesis .
Result of Action
The molecular and cellular effects of manganese citrate’s action are diverse. It can support the body’s ability to maintain healthy blood sugar levels . Moreover, it can lead to changes in enzyme activity, which can have downstream effects on various biochemical pathways. At high concentrations, manganese can cause oxidative stress, neuroinflammation, disruption of neurotransmission, α-synuclein aggregation, and amyloidogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese citrate. For instance, the concentration of manganese ions in the culture broth can affect the production of citric acid in Aspergillus niger, a filamentous fungus used for industrial production of citric acid . Under manganese-limiting conditions, the fungus develops a pellet-like morphology that is crucial for high citric acid accumulation .
Safety and Hazards
Future Directions
The future of Manganese citrate lies in its potential health benefits. It may help to maintain normal bone density, especially in spinal bone . The global Manganese Citrate market size in 2023 was XX Million and is expected to grow at a compound annual growth rate (CAGR) of XX% from 2024 till 2031 .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRWNUUOUXDFH-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mn3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047496 | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water in presence of sodium citrate | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Manganese citrate | |
Color/Form |
White powder | |
CAS RN |
10060-26-1, 10024-66-5, 5968-88-7 | |
| Record name | Manganese citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimanganese dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula and weight of manganese citrate can vary depending on the oxidation state of manganese and the degree of hydration. For instance, the mononuclear manganese(II) citrate complex (NH4)4[MnII(C6H5O7)2] (1) has a molecular weight of 545.27 g/mol. []
A: Various spectroscopic techniques are employed to characterize manganese citrate, including UV/visible, electron paramagnetic resonance (EPR), Fourier-transform infrared (FTIR), and magnetic susceptibility measurements. [] These techniques provide valuable insights into the oxidation state of manganese, the coordination environment, and the magnetic properties of the complex.
A: The stability of manganese citrate can be influenced by factors such as pH, temperature, and the presence of other ions. Research indicates that manganese citrate solutions can form precipitates over time, particularly under alkaline conditions. []
A: Manganese citrate has been investigated for its potential catalytic activity in various reactions. For example, it has been explored as a precursor for synthesizing manganese oxide nanoparticles, which are of interest for their catalytic, magnetic, and electrochemical properties. []
ANone: The dissolution rate and solubility of manganese citrate can be affected by factors such as pH, temperature, particle size, and the presence of other excipients or additives.
A: Manganese is an essential trace element for humans and plays a crucial role in various physiological processes. Citrate, as a naturally occurring molecule in the citric acid cycle, can form complexes with manganese. This complexation can influence the bioavailability and transport of manganese within biological systems. []
A: While manganese is essential, excessive exposure to manganese can be toxic. [] The toxicological profile of manganese citrate would depend on factors such as dose, route of exposure, and individual susceptibility.
A: Research has demonstrated that the addition of manganese citrate to DNA sequencing reactions using rhodamine-based fluorescent dye-terminators can enhance base-calling accuracy. [] Manganese citrate improves the uniformity of electropherogram profiles, leading to more accurate determination of DNA sequences.
A: Studies have investigated the influence of manganese citrate on the growth and polysaccharide production of the medicinal mushroom Trametes versicolor. Results indicate that the addition of manganese citrate to the growth medium can affect the yield of biomass and the production of exo- and endopolysaccharides. [, , ] The specific effects, such as increased biomass or altered polysaccharide ratios, can vary depending on the concentration of manganese citrate and the composition of the growth medium.
ANone: Common analytical methods used to characterize and quantify manganese citrate include:
- Elemental analysis: Determining the percentage composition of carbon, hydrogen, nitrogen, and manganese. []
- Spectroscopic techniques: As mentioned earlier, techniques like UV/Vis, EPR, and FTIR are used to analyze the structure and properties of the complex. []
- Chromatographic methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify manganese citrate in mixtures. []
- X-ray crystallography: Provides detailed information about the three-dimensional structure of crystalline manganese citrate complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



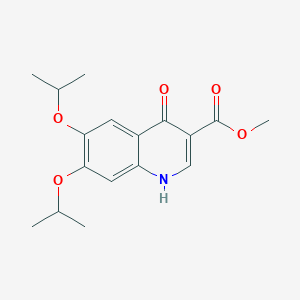
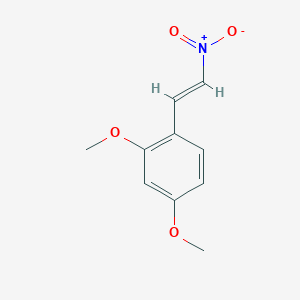
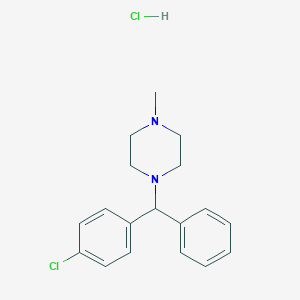

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
